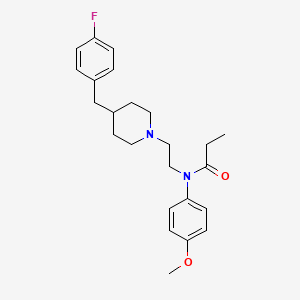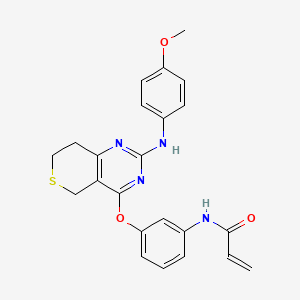
Egfr-IN-56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-56 is a potent inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the EGFR T790M and EGFR T790M/L858R mutations. These mutations are often associated with resistance to first-generation EGFR inhibitors, making this compound a valuable compound in cancer research and treatment .
Méthodes De Préparation
The synthesis of Egfr-IN-56 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thiapyran-pyrimidine core, followed by various functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow techniques and automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Egfr-IN-56 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiapyran ring, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Egfr-IN-56 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Researchers use this compound to investigate the biological pathways involving EGFR and its role in cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with EGFR mutations, particularly non-small cell lung cancer.
Mécanisme D'action
Egfr-IN-56 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The molecular targets include the EGFR T790M and EGFR T790M/L858R mutations, which are commonly found in drug-resistant cancers .
Comparaison Avec Des Composés Similaires
Egfr-IN-56 is unique compared to other EGFR inhibitors due to its high specificity and potency against the T790M and T790M/L858R mutations. Similar compounds include:
Gefitinib: An EGFR inhibitor that targets the ATP-binding site but is less effective against the T790M mutation.
Osimertinib: Another potent EGFR inhibitor that targets the T790M mutation but has different pharmacokinetic properties.
This compound stands out due to its specific targeting and high efficacy in overcoming resistance mechanisms in cancer cells.
Propriétés
Formule moléculaire |
C23H22N4O3S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-[3-[[2-(4-methoxyanilino)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-21(28)24-16-5-4-6-18(13-16)30-22-19-14-31-12-11-20(19)26-23(27-22)25-15-7-9-17(29-2)10-8-15/h3-10,13H,1,11-12,14H2,2H3,(H,24,28)(H,25,26,27) |
Clé InChI |
MXQIWUCOUMEFAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC3=C(CSCC3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


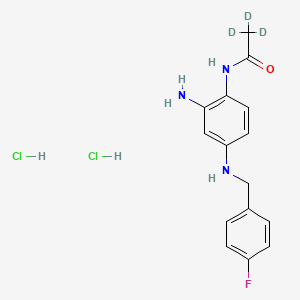
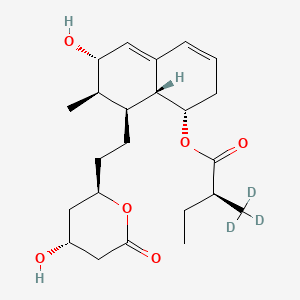
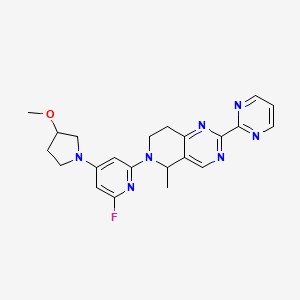
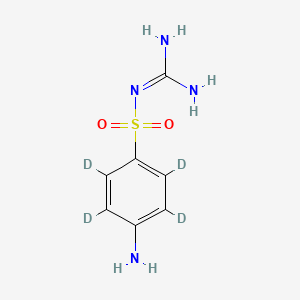
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
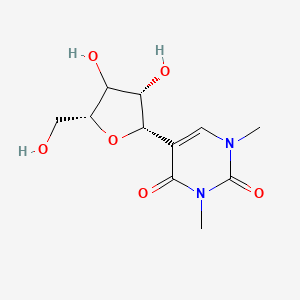
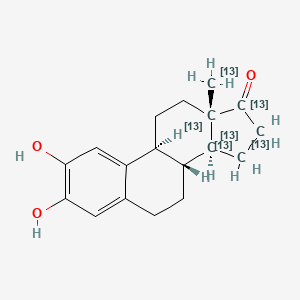
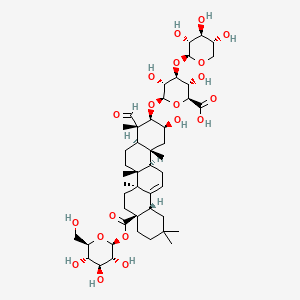
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
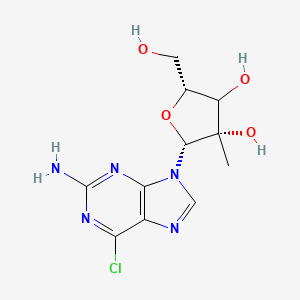
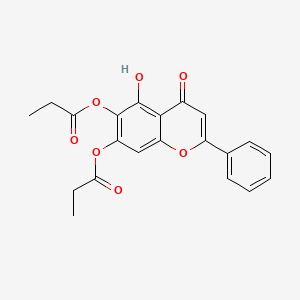
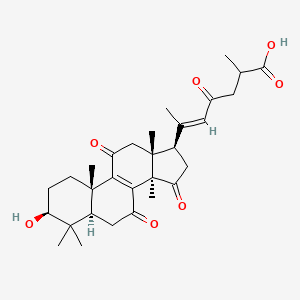
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
